An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-propargyl
An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-propargyl
This technical guide provides a comprehensive overview of a plausible synthetic protocol for (S,R,S)-AHPC-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.
(S,R,S)-AHPC-propargyl , also known as VH032-propargyl, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its propargyl functional group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, for the efficient conjugation to a target protein binder, forming a heterobifunctional PROTAC molecule.[1]
PROTAC Signaling Pathway
PROTACs containing the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Proposed Synthesis Workflow for (S,R,S)-AHPC-propargyl
The following multi-step synthesis is a plausible route to (S,R,S)-AHPC-propargyl, based on established methods for the synthesis of the VH032 amine core and standard organic transformations. The workflow is designed to be adaptable for laboratory-scale synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of (S,R,S)-AHPC-propargyl.
Step 1: Synthesis of (2S,4R)-tert-butyl 4-hydroxy-2-((4-hydroxybenzyl)carbamoyl)pyrrolidine-1-carboxylate (Intermediate 2)
This step involves the coupling of a protected proline derivative with a protected 4-hydroxybenzylamine, followed by selective deprotection.
Table 1: Reagents and Conditions for Step 1
| Reagent/Parameter | Quantity/Value |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 1.0 eq |
| 4-Hydroxy-N-((4-methoxyphenyl)diphenylmethyl)benzylamine | 1.0 eq |
| HATU | 1.2 eq |
| DIPEA | 3.0 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Deprotection Reagent | 1% TFA in DCM |
| Deprotection Time | 1-2 hours |
Protocol:
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To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and 4-hydroxy-N-((4-methoxyphenyl)diphenylmethyl)benzylamine (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain the coupled intermediate.
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Dissolve the purified intermediate in dichloromethane (B109758) (DCM) and treat with 1% trifluoroacetic acid (TFA) in DCM for 1-2 hours to remove the MMT protecting group.
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Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2.
Step 2: Propargylation of Intermediate 2 to yield (2S,4R)-tert-butyl 4-hydroxy-2-((4-(prop-2-yn-1-yloxy)benzyl)carbamoyl)pyrrolidine-1-carboxylate (Intermediate 3)
The phenolic hydroxyl group of Intermediate 2 is etherified with propargyl bromide.
Table 2: Reagents and Conditions for Step 2
| Reagent/Parameter | Quantity/Value |
| Intermediate 2 | 1.0 eq |
| Propargyl bromide (80% in toluene) | 1.5 eq |
| K₂CO₃ | 3.0 eq |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | 60 °C |
| Reaction Time | 4-6 hours |
Protocol:
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To a solution of Intermediate 2 (1.0 eq) in anhydrous acetone, add K₂CO₃ (3.0 eq) and propargyl bromide (1.5 eq).
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Heat the reaction mixture to 60 °C and stir for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography to afford Intermediate 3.
Step 3: Boc Deprotection of Intermediate 3 to yield (2S,4R)-4-hydroxy-N-(4-(prop-2-yn-1-yloxy)benzyl)pyrrolidine-2-carboxamide (Intermediate 4)
The Boc protecting group is removed under acidic conditions to free the pyrrolidine nitrogen.
Table 3: Reagents and Conditions for Step 3
| Reagent/Parameter | Quantity/Value |
| Intermediate 3 | 1.0 eq |
| Reagent | 4M HCl in 1,4-Dioxane (B91453) |
| Solvent | 1,4-Dioxane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Protocol:
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Dissolve Intermediate 3 (1.0 eq) in 1,4-dioxane.
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Add 4M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of Intermediate 4, which can be used in the next step without further purification.
Step 4: Final Amide Coupling to Synthesize (S,R,S)-AHPC-propargyl
The final step involves the coupling of Intermediate 4 with (S)-2-acetamido-3,3-dimethylbutanoic acid.
Table 4: Reagents and Conditions for Step 4
| Reagent/Parameter | Quantity/Value |
| Intermediate 4 (HCl salt) | 1.0 eq |
| (S)-2-Acetamido-3,3-dimethylbutanoic acid | 1.1 eq |
| HATU | 1.2 eq |
| DIPEA | 4.0 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
Protocol:
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To a solution of Intermediate 4 hydrochloride salt (1.0 eq) and (S)-2-acetamido-3,3-dimethylbutanoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by preparative reverse-phase HPLC to yield the final product, (S,R,S)-AHPC-propargyl.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on experimental conditions and scale.
Table 5: Summary of Synthetic Steps and Expected Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | Intermediate 2 | (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 70-80 |
| 2 | Intermediate 3 | Intermediate 2 | 80-90 |
| 3 | Intermediate 4 | Intermediate 3 | >95 (crude) |
| 4 | (S,R,S)-AHPC-propargyl | Intermediate 4 | 60-70 |
This guide provides a detailed and plausible protocol for the synthesis of (S,R,S)-AHPC-propargyl. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and available instrumentation. Standard analytical techniques such as NMR, LC-MS, and HRMS should be used to characterize all intermediates and the final product to ensure purity and structural integrity.
